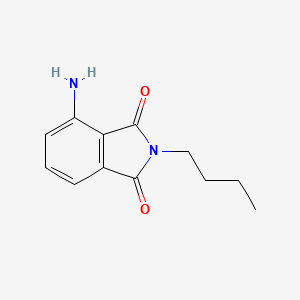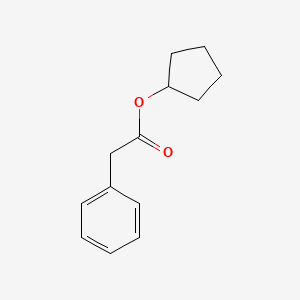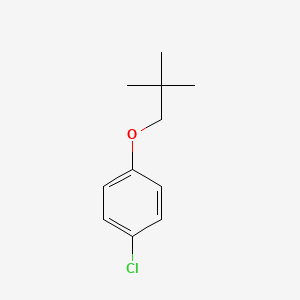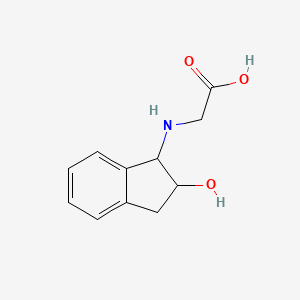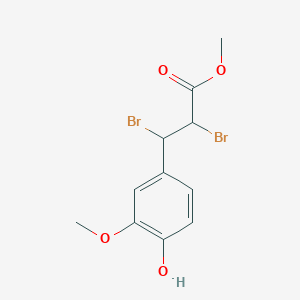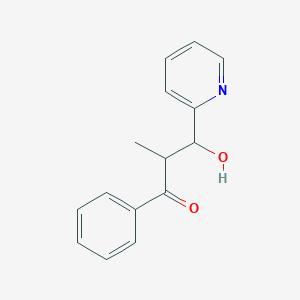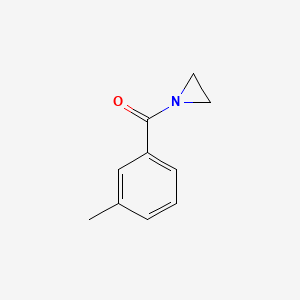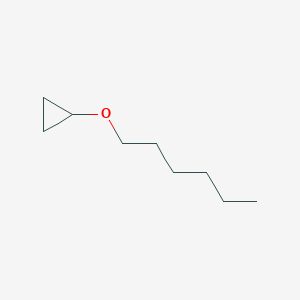
(Hexyloxy)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexyloxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a hexyloxy group. Cyclopropane derivatives are known for their unique structural properties, which include significant ring strain due to the three-membered ring. This strain often imparts high reactivity to the compound, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . The hexyloxy group can be introduced via nucleophilic substitution reactions using appropriate hexyloxy precursors .
Industrial Production Methods: Industrial production of (Hexyloxy)cyclopropane may involve large-scale Simmons-Smith reactions or other cyclopropanation methods such as the use of diazo compounds in the presence of transition metal catalysts . These methods are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the reactions.
Análisis De Reacciones Químicas
Types of Reactions: (Hexyloxy)cyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Cyclopropane carboxylic acids.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Hexyloxy)cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (Hexyloxy)cyclopropane exerts its effects often involves the high ring strain of the cyclopropane ring, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions that release the strain energy . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparación Con Compuestos Similares
Cyclopropane: The parent compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain and reactivity compared to cyclopropane.
Cyclopentane: A five-membered ring compound with minimal ring strain and higher stability.
Uniqueness: (Hexyloxy)cyclopropane is unique due to the presence of the hexyloxy group, which imparts specific chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and potential biological activity compared to unsubstituted cyclopropane .
Propiedades
Número CAS |
5462-72-6 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
hexoxycyclopropane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-8-10-9-6-7-9/h9H,2-8H2,1H3 |
Clave InChI |
YNHJJAQNRQHKIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



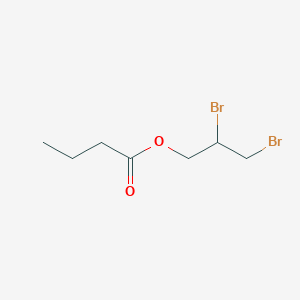
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
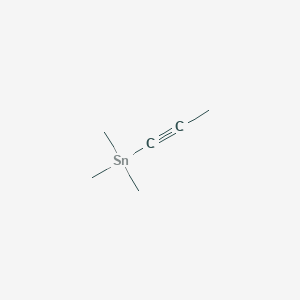
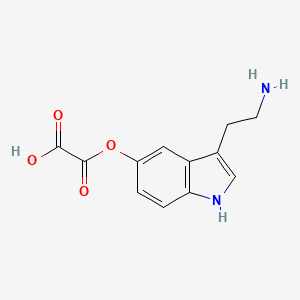
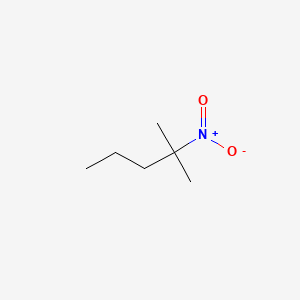
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
